3,3,5,5-Tetramethylmorpholine hydrochloride

Organic Synthesis Stoichiometry Salt Formation

Choose 3,3,5,5-tetramethylmorpholine hydrochloride (CAS 2171815-45-3) for its distinct advantages over the free base (CAS 19412-12-5). The hydrochloride salt ensures precise stoichiometric weighing (MW 179.69 vs. 143.23 g/mol free base), superior solubility in water, alcohols, and protic solvents — eliminating co-solvent needs and simplifying workup. The symmetrical tetramethyl substitution imparts critical steric bulk for synthesizing hindered ligands, catalysts, and performance stabilizers for polyolefins. Ideal for multi-step pharma and agrochemical routes demanding batch-to-batch reproducibility.

Molecular Formula C8H18ClNO
Molecular Weight 179.69 g/mol
CAS No. 2171815-45-3
Cat. No. B3381106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,5,5-Tetramethylmorpholine hydrochloride
CAS2171815-45-3
Molecular FormulaC8H18ClNO
Molecular Weight179.69 g/mol
Structural Identifiers
SMILESCC1(COCC(N1)(C)C)C.Cl
InChIInChI=1S/C8H17NO.ClH/c1-7(2)5-10-6-8(3,4)9-7;/h9H,5-6H2,1-4H3;1H
InChIKeyABBVILWCCUJQCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3,5,5-Tetramethylmorpholine Hydrochloride: Core Properties and Procurement Considerations for CAS 2171815-45-3


3,3,5,5-Tetramethylmorpholine hydrochloride (CAS 2171815-45-3) is a quaternary ammonium salt with the molecular formula C8H18ClNO and a molecular weight of 179.69 g/mol . This compound is a derivative of morpholine, characterized by a symmetrical tetramethyl substitution pattern on the morpholine ring [1]. As a hydrochloride salt, it is specifically prepared for improved handling and solubility in polar solvents compared to its free base counterpart (CAS 19412-12-5) [2]. It is commonly utilized as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals [1].

Why Direct Substitution with Free Base or Other Morpholine Derivatives is Not Recommended for 3,3,5,5-Tetramethylmorpholine Hydrochloride


Generic substitution of 3,3,5,5-tetramethylmorpholine hydrochloride with its free base (CAS 19412-12-5) or other morpholine salts is not chemically equivalent. The hydrochloride salt form confers distinct advantages in handling and solubility, particularly in aqueous or protic reaction conditions, which are critical for reproducible synthetic protocols [1]. The presence of the hydrochloride salt increases molecular weight from 143.23 g/mol (free base) to 179.69 g/mol (salt), impacting stoichiometric calculations and reaction yields . Furthermore, the sterically hindered tetramethyl substitution pattern influences reactivity and selectivity in transformations, making it distinct from unsubstituted morpholine or isomers with different substitution patterns like 2,2,6,6-tetramethylmorpholine . These differences in physical form, molecular weight, and steric environment mean that direct substitution without re-optimization of reaction conditions can lead to inconsistent results.

Quantitative Differentiation Evidence for 3,3,5,5-Tetramethylmorpholine Hydrochloride Against Key Comparators


Molecular Weight and Salt Form Differentiation: 3,3,5,5-Tetramethylmorpholine Hydrochloride vs. Free Base

The hydrochloride salt form of 3,3,5,5-tetramethylmorpholine (CAS 2171815-45-3) exhibits a higher molecular weight (179.69 g/mol) compared to its free base counterpart (CAS 19412-12-5; 143.23 g/mol) due to the addition of HCl . This difference in molecular weight directly affects stoichiometric calculations in synthetic applications, requiring a 25.4% higher mass to achieve the same molar equivalents of the morpholine moiety.

Organic Synthesis Stoichiometry Salt Formation

Purity Specification Comparison: 3,3,5,5-Tetramethylmorpholine Hydrochloride vs. Free Base

Commercially available 3,3,5,5-tetramethylmorpholine hydrochloride (CAS 2171815-45-3) is consistently offered at ≥95% purity, with some suppliers specifying 98% purity [1]. In contrast, the free base (CAS 19412-12-5) is typically listed with a purity of 95% . The higher and more consistent purity specifications for the hydrochloride salt can reduce the need for additional purification steps in sensitive synthetic applications.

Chemical Purity Quality Control Procurement

Solubility and Handling Advantage: Hydrochloride Salt vs. Free Base

The hydrochloride salt form of 3,3,5,5-tetramethylmorpholine is reported to improve handling and solubility in polar solvents, facilitating its use in aqueous or protic reaction conditions [1]. In contrast, the free base is primarily described as soluble in various organic solvents but its aqueous solubility is not explicitly quantified in available data . This class-level inference is based on the general property of hydrochloride salts to enhance water solubility compared to their free amine counterparts.

Solubility Handling Aqueous Reactions

Optimal Application Scenarios for 3,3,5,5-Tetramethylmorpholine Hydrochloride Based on Differentiated Evidence


Synthesis of Pharmaceuticals and Agrochemicals Requiring Precise Stoichiometry

Given its defined molecular weight (179.69 g/mol) and high purity (≥95-98%) compared to the free base, 3,3,5,5-tetramethylmorpholine hydrochloride is ideally suited for multi-step syntheses of pharmaceuticals and agrochemicals where precise molar equivalents are critical. The hydrochloride salt form ensures accurate weighing and reproducible reaction outcomes, minimizing batch-to-batch variability .

Aqueous or Protic Reaction Media Where Free Base Solubility is Limiting

For reactions conducted in water, alcohols, or other protic solvents, the hydrochloride salt offers a significant handling advantage over the free base. The improved solubility in polar media allows for direct dissolution, eliminating the need for co-solvents and simplifying reaction workup [1]. This is particularly valuable in green chemistry applications and in the synthesis of water-soluble intermediates.

Preparation of Sterically Hindered Morpholine-Based Ligands and Catalysts

The symmetrical tetramethyl substitution pattern imparts significant steric bulk, making this compound a valuable precursor for the synthesis of hindered ligands and catalysts. While direct comparative catalytic activity data is limited, the class-level inference suggests that derivatives of this hindered morpholine can modulate the electronic and steric properties of metal complexes, influencing reactivity and selectivity in cross-coupling and other catalytic transformations .

Stabilizer Intermediate for Polyolefin Compositions

Derivatives of 3,3,5,5-tetramethylmorpholine have been patented as effective stabilizers for polyolefins, providing UV protection and preventing polymer degradation [2]. The hydrochloride salt serves as a convenient intermediate for the synthesis of such stabilizer compounds, where the morpholine ring is further functionalized to enhance compatibility with polymer matrices.

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